molecular formula C18H18N4OS B2440937 N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide CAS No. 890645-71-3

N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide

Cat. No. B2440937
CAS RN: 890645-71-3
M. Wt: 338.43
InChI Key: HJSFYELLYVYZGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the triazole ring and the introduction of the amide group . The ethylsulfanyl group could potentially be introduced through a nucleophilic substitution reaction .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The triazole ring is generally stable but can participate in reactions with electrophiles or under acidic or basic conditions. The amide group can participate in hydrolysis reactions, especially under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could increase the compound’s polarity, potentially influencing its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

The design and development of new antimicrobial drugs is crucial in combating infections. Researchers have synthesized novel N-substituted-amino-, N-arylsulfonylamino-, and N-aryl-4-ethylsulfanyl-2-pyridones, including our compound of interest . Among these, compound 14b demonstrated excellent antimicrobial activity against both bacterial and fungal strains. Additionally, triazolo[1,5-a]pyridines 10c and 10e exhibited marked activity against Gram-negative bacteria . These findings highlight the potential of our compound as an antimicrobial agent.

Chemotherapeutic Applications

N-substituted 2-pyridones, including our compound, have attracted interest as potential chemotherapeutic agents. Their unique heterocyclic structure contributes to their antimetabolic properties . Researchers continue to explore their mechanisms of action and potential clinical applications.

Biochemical Reactions

Derivatives of the triazolo[1,5-a]pyridine ring system, such as our compound, play a role as antimetabolic agents in biochemical reactions . Understanding these mechanisms can lead to targeted therapeutic interventions.

Drug Resistance Mitigation

Given the rising challenge of antimicrobial drug resistance, innovative compounds like ours are essential. By exploring new molecular mechanisms and synthetic methods, researchers aim to develop effective drugs that combat resistance .

Pharmaceutical Development

The synthesis of N-aryl-4-ethylsulfanyl-2-pyridones opens avenues for pharmaceutical applications. Researchers investigate their pharmacokinetics, toxicity profiles, and potential as lead compounds for drug development.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the target it interacts with. For example, the amide group could potentially form hydrogen bonds with biological targets, influencing the compound’s biological activity .

Future Directions

Future research on this compound could focus on exploring its potential biological activity, optimizing its synthesis, and investigating its mechanism of action. This could involve in vitro and in vivo studies, as well as computational modeling .

properties

IUPAC Name

N-(2-ethylsulfanylphenyl)-5-methyl-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c1-3-24-16-12-8-7-11-15(16)19-18(23)17-13(2)22(21-20-17)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSFYELLYVYZGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(ethylsulfanyl)phenyl]-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

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